2-Chloro-1-iodo-4-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
2-chloro-1-iodo-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJTTNPYSKSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650437 | |
| Record name | 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345226-19-9 | |
| Record name | 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
2-Chloro-1-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine, iodine, and a trifluoromethoxy (-OCF3) group. This compound is valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications due to the unique reactivity and stability imparted by its substituents. The preparation of this compound involves multi-step synthetic routes focusing on selective halogenation and introduction of the trifluoromethoxy group.
Preparation of the Trifluoromethoxybenzene Intermediate
A crucial intermediate in the synthesis is 4-trifluoromethoxybenzene or its derivatives. The preparation of trifluoromethoxybenzene typically involves:
Step 1: Chlorination of Anisole or Related Compounds
Anisole and 4-chlorobenzotrifluoride are reacted under UV illumination with chlorine gas at 90–100°C in the presence of a radical initiator. Chlorine flow is maintained to ensure complete chlorination. The reaction mixture is purged with nitrogen to remove dissolved chlorine and hydrochloric acid, yielding a crude chlorinated product for further processing.Step 2: Fluorination with Anhydrous Hydrogen Fluoride (AHF)
The chlorinated intermediate (trichloromethoxybenzene) is reacted with anhydrous HF at 80°C for 4–6 hours under pressure (30–35 kg/cm²). This step replaces chlorine atoms with fluorine to form trifluoromethoxybenzene. The reaction by-product is hydrochloric acid. The product is isolated by distillation under atmospheric pressure.Step 3: Nitration
Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0–35°C. The nitration yields predominantly the para-isomer (about 90%), which is isolated by solvent extraction and evaporation.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Chlorination of Anisole | Anisole, 4-chlorobenzotrifluoride, Cl2, UV light | 90–100 | 4–5 hours + 2 hours | Radical initiator used; chlorine flow ~15-20 LPH |
| Fluorination with AHF | Trichloromethoxybenzene, anhydrous HF | 80 | 4–6 hours | Pressure 30–35 kg/cm²; HCl by-product formed |
| Nitration | Trifluoromethoxybenzene, H2SO4 + HNO3, DCM solvent | 0–35 | 2–3 hours | Para-isomer major product (~90%) |
| Diazotization and Iodination | 4-(trifluoromethoxy)aniline, NaNO2, H2SO4 | <5 (diazotization), 110 (decomposition) | 2 hours decomposition | Formation of diazonium salt and substitution with iodine |
| Chlorination | Chlorine gas or sulfuryl chloride, radical initiator | 50–120 | 1–12 hours | Solvent: benzotrifluoride or chlorinated solvents; UV light often used |
Purification and Isolation
The intermediates and final product are purified by standard methods including:
- Layer separation (organic/aqueous phases)
- Evaporation and distillation under atmospheric or reduced pressure
- Filtration and drying over anhydrous salts (e.g., Na2SO4)
The final compound, this compound, is obtained with high purity suitable for research and industrial applications.
Research Findings and Analysis
- The use of anhydrous hydrogen fluoride for fluorination is critical for efficient replacement of chlorine atoms with fluorine, yielding high-purity trifluoromethoxybenzene intermediates.
- Radical-initiated chlorination under UV light allows for selective substitution on aromatic rings, facilitating the introduction of chlorine atoms at specific positions.
- Diazotization followed by thermal decomposition is an effective method for introducing iodine substituents, enabling regioselective halogenation.
- The trifluoromethoxy group exhibits stability under the acidic and basic conditions used during nitration and halogenation steps, consistent with studies showing the robustness of C–F bonds in aromatic systems.
- Continuous flow reactors and controlled reagent addition improve reaction efficiency, yield, and safety in industrial-scale synthesis.
Summary Table of Preparation Steps for this compound
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-iodo-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) or potassium iodide (KI) in the presence of a polar aprotic solvent like acetone or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters as coupling partners in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy group retained on the benzene ring .
Scientific Research Applications
Scientific Research Applications
- Chemistry: 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene serves as a crucial intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. It is particularly useful in preparing complex aromatic compounds.
- Biology: This compound is valuable in developing radiolabeled molecules for imaging studies and as a precursor for bioactive compounds. Halogenated benzenes can influence biological pathways, making them suitable for drug development and medicinal chemistry.
- Medicine: As a building block, this compound is used in synthesizing potential drug candidates with various therapeutic properties.
- Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Role in Organic Synthesis
This compound is utilized as a building block in organic synthesis, especially in creating complex aromatic compounds and pharmaceuticals. It can be used in Pd-catalyzed direct arylations of heteroarenes . For example, it is used in the coupling of 1-bromo-2-(trifluoromethoxy)benzene with 1,2-dimethylimidazole and imidazo[1,2-a]pyridine .
Synthesis Techniques
The synthesis of this compound typically involves several steps, often optimized using continuous flow reactors to maximize yield and purity while minimizing by-products.
Use in Pharmaceuticals, Pesticides, and other Materials
4-trifluoromethoxyphenol and its intermediates, which can be derived from this compound, are extremely useful in pharmaceuticals, pesticides, dyes, liquid crystal materials, and electronic chemicals .
Safety and Hazards
Mechanism of Action
The mechanism of action of 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
1-Chloro-2-iodo-4-(trifluoromethyl)benzene (CAS 672-57-1)
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene (CAS 1198422-69-3)
- Molecular Formula : C₇H₃ClF₃IO (same as the target compound)
- Key Differences : Substituent positions differ (iodine at position 4, chlorine at position 2 vs. iodine at position 1 in the target compound). This positional isomerism impacts steric and electronic effects in reactions like Suzuki-Miyaura couplings .
Halogen-Substituted Analogues
1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7)
- Molecular Formula : C₇H₄BrF₃O
- Physical Properties : Boiling point 153–155°C , density 1.62 g/cm³ .
- Key Differences : Bromine replaces iodine at position 1, reducing molecular weight (241.00 g/mol) and reactivity in metal-catalyzed cross-couplings. Bromine’s lower leaving-group ability makes it less versatile than iodine in aryl halide chemistry.
2-Azido-1-chloro-4-(trifluoromethyl)benzene
- Molecular Formula : C₇H₃ClF₃N₃
- Molecular Weight : 221.57 g/mol .
- Key Differences : Azide (–N₃) replaces iodine at position 1. Azides are highly reactive in click chemistry but pose thermal instability risks compared to iodine.
Trifluoromethoxy Derivatives with Additional Substituents
Benzene, 2-chloro-4-nitro-1-(trifluoromethoxy)- (CAS N/A)
2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene (CAS 2385706-45-4)
- Molecular Formula : C₈H₆ClF₂IO
- Molecular Weight : 318.49 g/mol .
- Key Differences : A methyl (–CH₃) group at position 1 and difluoromethoxy (–OCF₂H) at position 3. The –OCF₂H group is less electronegative than –OCF₃, reducing steric hindrance and altering solubility.
Comparative Data Table
Biological Activity
2-Chloro-1-iodo-4-(trifluoromethoxy)benzene is a halogenated organic compound with the molecular formula and a molecular weight of approximately 322.45 g/mol. This compound features a unique arrangement of substituents that enhances its chemical reactivity and stability, making it a significant candidate for various applications in organic synthesis and medicinal chemistry. Despite the limited direct data on its biological activity, insights can be drawn from studies on structurally similar compounds.
Chemical Structure and Properties
The structure of this compound includes:
- A benzene ring .
- A chlorine atom at the 2-position.
- An iodine atom at the 1-position.
- A trifluoromethoxy group at the 4-position.
This configuration contributes to its lipophilicity and potential bioactivity, which are critical factors in drug development.
Biological Activity Insights
While specific biological activity data for this compound is scarce, several studies indicate that halogenated compounds often exhibit significant biological properties. The presence of halogens can enhance interactions with biological targets, potentially leading to various pharmacological effects. Below are some relevant findings:
Interaction Studies
Research has shown that compounds with similar structures can influence biological pathways. For instance, halogenated benzenes have been investigated for their roles as precursors in synthesizing bioactive molecules. These studies often focus on:
- Reactivity with nucleophiles and electrophiles .
- Cross-coupling reactions , which are vital in forming biaryl compounds relevant to medicinal chemistry .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals potential biological activities:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene | Structure | 0.91 |
| 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene | Structure | 0.86 |
| 4-Iodo-2-(trifluoromethoxy)benzene | Structure | 0.75 |
| 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | Structure | 0.91 |
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | Structure | 0.75 |
This table illustrates that compounds with high similarity indices may exhibit comparable biological activities, suggesting that this compound could also possess significant bioactive properties.
Synthesis and Reactivity
A study on the synthesis of related compounds highlights the utility of halogenated benzene derivatives in organic reactions. For example, Pd-catalyzed direct arylation reactions using brominated trifluoromethoxy compounds have shown high yields, indicating their effectiveness as intermediates in synthesizing complex organic molecules .
Pharmacological Potential
Research into CFX moieties (where X = Cl, Br, I) has revealed their potential as strong halogen bond donors, which can enhance drug design strategies targeting specific proteins and pathways. These studies suggest that halogen-containing compounds may play crucial roles in developing therapeutics, particularly in targeting ion channels and other membrane proteins .
Q & A
Basic Research Question
- <sup>19</sup>F NMR : Identifies trifluoromethoxy (-OCF3) chemical shifts (δ ≈ -55 to -60 ppm).
- <sup>13</sup>C NMR : Confirms aromatic substitution patterns (e.g., deshielding at C-I positions).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 322.45) .
How to analyze reaction mechanisms involving this compound?
Advanced Research Question
- Computational Studies : Density Functional Theory (DFT) calculates transition states and substituent effects (e.g., iodine’s steric vs. electronic contributions).
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe mechanisms (e.g., SNAr vs. radical pathways). Evidence from fluorinated analogs suggests halogen bonding influences reaction pathways .
What are the safety considerations for handling this compound?
Basic Research Question
- Hazards : Irritant (H315, H319) and toxic if ingested (H302).
- Handling : Use fume hoods, PPE (gloves, goggles), and avoid incompatible reagents (e.g., strong oxidizers). Refer to MSDS guidelines for disposal protocols .
How to optimize coupling reactions using this compound?
Advanced Research Question
- Catalytic Systems : Pd(PPh3)4 or Pd(OAc)2 with ligands (XPhos) enhance cross-coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve iodine’s leaving-group ability.
- Temperature : 80–100°C balances reaction rate and decomposition risks. Evidence from Sonogashira coupling in similar systems supports 10–20 mol% catalyst loading .
How does the trifluoromethoxy group influence solubility and reactivity?
Basic Research Question
- Solubility : The -OCF3 group increases lipophilicity (logP ≈ 2.5–3.0), enhancing solubility in organic solvents (e.g., CHCl3, EtOAc).
- Reactivity : Electron-withdrawing effects activate the benzene ring for electrophilic substitution at the para position .
How to study its interaction with biological targets?
Advanced Research Question
- Fluorescence Quenching Assays : Monitor binding to proteins (e.g., serum albumin) via Trp residue interactions.
- Molecular Docking : Use software like AutoDock to model interactions with enzyme active sites (e.g., cytochrome P450). Evidence from fluorinated analogs shows bioaccumulation potential due to lipophilicity .
What are the challenges in purifying this compound?
Basic Research Question
- Column Chromatography : Use silica gel with hexane/EtOAc gradients (8:2 ratio).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Avoid prolonged exposure to light to prevent iodine loss .
How to resolve contradictions in spectroscopic vs. crystallographic data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
